![molecular formula C22H21N5O4S2 B2961791 2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(p-tolyl)acetamide CAS No. 877817-24-8](/img/structure/B2961791.png)
2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a more comprehensive analysis of its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Insecticidal Assessment
Compounds incorporating a thiadiazole moiety have been synthesized and evaluated for their insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. The research outlines the synthesis of various heterocycles, including thiadiazoles, demonstrating potential insecticidal activities which could contribute to agricultural pest management strategies (Fadda et al., 2017).
Antimicrobial and Antiviral Activities
Novel thiadiazole derivatives have shown inhibitory effects on microbial strains, indicating their potential as antimicrobial agents. This aspect of research highlights the compound's utility in combating microbial infections, offering insights into the development of new antimicrobial drugs (Xia, 2015). Additionally, certain 1,3,4-thiadiazole derivatives exhibited antiviral activities, suggesting their use in antiviral research and therapy development (Gür et al., 2020).
Anticancer Research
The synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles and their evaluation for antitumor and antioxidant activities have been reported. Some compounds showed promising cytotoxicity against cancer cell lines, suggesting their potential application in cancer research and therapy (Hamama et al., 2013). This line of research is critical for discovering new therapeutic agents against various cancers.
Synthesis and Biological Evaluation of Novel Compounds
Research has also focused on the synthesis of novel benzothiazole derivatives with potential anticonvulsant activities. These studies contribute to the development of new therapeutic agents for neurological disorders, showcasing the versatile applications of thiadiazole derivatives in medicinal chemistry (Liu et al., 2016).
Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound would likely depend on its properties and potential applications. For example, if it shows promise in medicinal chemistry, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in biological models .
Propiedades
IUPAC Name |
2-[[3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-13-4-7-15(8-5-13)23-19(28)12-32-22-26-27-20(29)16(24-25-21(27)33-22)10-14-6-9-17(30-2)18(11-14)31-3/h4-9,11H,10,12H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVKTMHBIFVWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
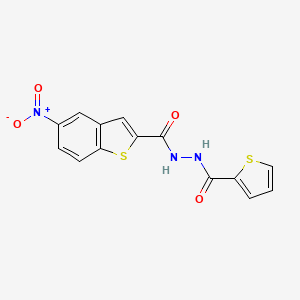

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2961712.png)
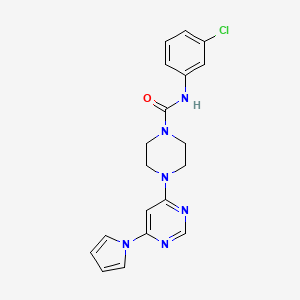
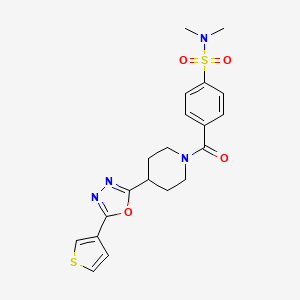
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2961718.png)
![methyl 4-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2961719.png)

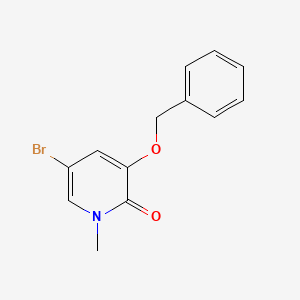
![Ethyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2961725.png)

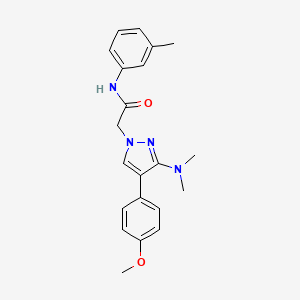

![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2961731.png)
